Topic: Synthesis and Characterization of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
Topic: Synthesis and Characterization of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a polysubstituted pyrazole derivative of interest in medicinal chemistry and materials science. The document details a robust synthetic pathway based on the Knorr pyrazole synthesis, including the preparation of the requisite β-ketoester precursor. It offers an in-depth explanation of the reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide outlines a complete characterization workflow, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure, purity, and identity of the target compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Prominent drugs such as Celecoxib (an anti-inflammatory), and various agrochemicals are built upon this versatile scaffold.
The specific substitution pattern of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, featuring phenyl, propyl, and ethyl carboxylate groups at strategic positions, makes it a valuable synthon for further chemical elaboration and a candidate for biological screening. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for drug-receptor interactions. This guide provides the scientific foundation for its reliable synthesis and rigorous characterization.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[2][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] The reaction proceeds readily, often under mild acidic catalysis, and benefits from the formation of a stable aromatic ring, which provides a strong thermodynamic driving force, typically resulting in high yields.[5][6]
For the target molecule, ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, the retrosynthetic analysis points to two key precursors:
-
Phenylhydrazine : The source of the N1-phenyl group and the N2 atom.
-
Ethyl 2-formylhexanoate : The 1,3-dicarbonyl component that provides the carbon backbone of the pyrazole ring, along with the C5-propyl and C4-ethyl carboxylate substituents.
Since ethyl 2-formylhexanoate is not a common commercially available reagent, its preparation, typically via a Claisen condensation, is a prerequisite for the main cyclization step.
Overall Synthetic Workflow
The synthesis is a two-stage process: first, the synthesis of the β-ketoester intermediate, followed by the Knorr cyclocondensation to form the final pyrazole product.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-formylhexanoate
This procedure utilizes a base-catalyzed Claisen condensation between an ester and a formate ester to generate the required 1,3-dicarbonyl functionality.
Protocol:
-
Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere.
-
Condensation: To the freshly prepared NaOEt solution, add ethyl pentanoate (13.0 g, 0.1 mol). Heat the mixture to a gentle reflux.
-
Addition: Add ethyl formate (7.4 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid (1 M) to neutralize the base and protonate the enolate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ethyl 2-formylhexanoate can be purified by vacuum distillation, though it is often sufficiently pure for use in the subsequent step.
Stage 2: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
This step is the core Knorr cyclocondensation reaction.[3][4]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-formylhexanoate (15.8 g, 0.1 mol) and ethanol (40 mL).
-
Reagent Addition: Add phenylhydrazine (10.8 g, 0.1 mol) to the solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the condensation.[5] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. The product should precipitate as a solid. If an oil forms, it may be induced to crystallize by scratching the flask with a glass rod.
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure title compound as a solid.
Reaction Mechanism
The Knorr synthesis mechanism involves a cascade of condensation and cyclization steps.[3][4][7] The use of an unsymmetrical dicarbonyl like ethyl 2-formylhexanoate could theoretically lead to two regioisomers. However, the greater electrophilicity of the aldehyde carbonyl compared to the ketone carbonyl directs the initial attack of the more nucleophilic nitrogen of phenylhydrazine, leading preferentially to the desired 1,5-disubstituted pyrazole.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (δ) in ppm relative to TMS are predicted based on analogous structures.[8][9]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~8.05 | Singlet | 1H | Pyrazole C3-H | The proton at C3 is deshielded due to the aromatic ring current and the electron-withdrawing effect of the adjacent nitrogen. |
| ~7.50-7.30 | Multiplet | 5H | Phenyl-H | Protons of the N-phenyl ring, appearing in the typical aromatic region. |
| ~4.25 | Quartet | 2H | Ester -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~2.80 | Triplet | 2H | Propyl -CH₂ -CH₂CH₃ | Methylene protons on the propyl chain adjacent to the pyrazole ring, deshielded by the ring. |
| ~1.70 | Sextet | 2H | Propyl -CH₂-CH₂ -CH₃ | Methylene protons in the middle of the propyl chain. |
| ~1.30 | Triplet | 3H | Ester -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet. |
| ~0.95 | Triplet | 3H | Propyl -CH₂CH₂-CH₃ | Terminal methyl protons of the propyl group. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
|---|---|---|
| ~164.0 | Ester C =O | Carbonyl carbon of the ethyl ester group. |
| ~148.0 | Pyrazole C 5 | Carbon bearing the propyl group, shifted downfield due to attachment to nitrogen. |
| ~140.0 | Pyrazole C 3 | Carbon bearing the proton, significantly downfield due to aromaticity and N-adjacency. |
| ~139.0 | Phenyl C 1 (ipso) | Carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| ~129.0 | Phenyl C 3/C5 | Aromatic carbons of the phenyl ring. |
| ~127.0 | Phenyl C 4 | Aromatic carbon of the phenyl ring. |
| ~125.0 | Phenyl C 2/C6 | Aromatic carbons of the phenyl ring. |
| ~110.0 | Pyrazole C 4 | Carbon bearing the ester group. Its upfield shift is characteristic for this position. |
| ~60.0 | Ester -O-CH₂ - | Methylene carbon of the ethyl ester. |
| ~28.0 | Propyl -CH₂ - | Propyl carbon adjacent to the pyrazole ring. |
| ~22.0 | Propyl -CH₂ - | Central carbon of the propyl chain. |
| ~14.0 | Ester/Propyl -CH₃ | Methyl carbons of the ethyl and propyl groups, expected to be in a similar region. |
5.1.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI-MS) is typically used.
-
Expected Molecular Ion: For C₁₅H₁₈N₂O₂, the calculated molecular weight is 258.32 g/mol . The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 259.
-
Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN, though fragmentation of the ester and propyl side chains is also expected.[10][11]
5.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3060 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl and pyrazole rings. |
| ~2960-2850 | C-H stretch | Aliphatic C-H | Indicates the propyl and ethyl groups. |
| ~1710 | C=O stretch | Ester Carbonyl | A strong, sharp absorption characteristic of the ester functional group. |
| ~1595, 1500 | C=C stretch | Aromatic Ring | Confirms the presence of the aromatic systems. |
| ~1550 | C=N stretch | Pyrazole Ring | Characteristic stretching vibration of the pyrazole heterocycle. |
| ~1240 | C-O stretch | Ester Linkage | Strong absorption associated with the C-O single bond of the ester. |
Physical Properties
-
Melting Point: A sharp melting point, determined using a calibrated apparatus, is a key indicator of high purity. For a novel compound, this is an experimentally determined value.
-
Elemental Analysis: Combustion analysis should yield percentages of Carbon, Hydrogen, and Nitrogen that are within ±0.4% of the calculated theoretical values (C: 69.74%, H: 7.02%, N: 10.84%).[9]
Conclusion
This guide has detailed a reliable and well-established methodology for the synthesis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate. By employing the Knorr pyrazole synthesis, the target molecule can be obtained in good yield from readily accessible starting materials. The causality-driven explanations for experimental choices and the comprehensive characterization workflow provide a robust framework for researchers. The combination of NMR, MS, and IR spectroscopy offers a self-validating system to confirm the successful synthesis and purity of the final product, enabling its use in further research and development activities.
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- ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
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